molecular formula C3H7NaO3S B1352157 2-Propanesulfonic acid, sodium salt CAS No. 5399-58-6

2-Propanesulfonic acid, sodium salt

Cat. No. B1352157
CAS RN: 5399-58-6
M. Wt: 146.14 g/mol
InChI Key: JUAHWAGHDQJOLT-UHFFFAOYSA-M
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Description

2-Propanesulfonic acid, sodium salt, also known as 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPSNa), is a hydrophilic compound . It can be used as a dopant and a protonating agent for conducting polymers . It is used in a variety of electronic applications .


Synthesis Analysis

The synthesis of this compound involves the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) and acid-functional monomers . These monomers can undergo a ring-opening reaction with allyl glycidyl ether (AGE) to generate the desired pendant vinyl macromer functionality .


Molecular Structure Analysis

The molecular formula of 2-Propanesulfonic acid is C3H8O3S . Its average mass is 124.159 Da and its monoisotopic mass is 124.019417 Da . The molecular formula of its sodium salt is C3H8NaO3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propanesulfonic acid include a density of 1.3±0.1 g/cm3, an index of refraction of 1.454, and a molar refractivity of 26.3±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its ACD/LogP is -1.01 .

Scientific Research Applications

Synthesis and Application in Functional Materials

2-Propanesulfonic acid, sodium salt and its derivatives, such as Oxiranemethanesulfonic acid sodium salt, are utilized in the synthesis of functional materials. They are integral in producing various materials with outstanding performance due to their molecular structure containing both epoxy and hydrophilic sulfonate groups. This makes them useful as gelling agents, emulsifiers, photosensitive materials, dye-protective agents, and more (Chen Zheng-guo, 2005).

Influence on Dispersion Stability in Polymer Synthesis

The compound plays a significant role in the polymer synthesis process. For example, sodium polyacrylic copolymers synthesized with anionic sulfonic groups, including 2-acrylamide-2-methyl propane sulfonic acid (AMPS), demonstrate notable effects on the dispersion stability of nanozinc oxide, which is critical for certain industrial applications (Y. Liu & J. Liu, 2014).

Development of Antimicrobial Agents

Derivatives like 2-Dichloroamino-2-methyl-propane-1-sulfonic acid sodium salt have been identified for their potential as topical antimicrobial agents. These compounds exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, and are explored for their balance between antimicrobial efficacy and minimal mammalian toxicity (E. Low et al., 2009).

Grafting onto Guar Macromolecules

The grafting of 2-acrylamide-2-methyl propane sulfonic acid onto guar macromolecules has been researched, using this process to improve the properties of guar in applications like toothpaste, where it enhances tailing phenomenon and serves as a water-based adhesive and thickening agent (X. Du et al., 2019).

Polyaniline Salt Preparation for Supercapacitor ApplicationResearch has been conducted on the preparation of polyaniline (PANI) salt using 3-(Cyclohexylamino)-1-propanesulfonic acid as a dopant for supercapacitor applications. The findings suggest significant potential in energy storage technologies [(Ravi Bolagam et al., 2014)]

Scientific Research Applications of this compound

Synthesis and Application in Functional Materials

This compound, and its derivatives, such as Oxiranemethanesulfonic acid sodium salt, are utilized in the synthesis of functional materials. They are integral in producing various materials with outstanding performance due to their molecular structure containing both epoxy and hydrophilic sulfonate groups. This makes them useful as gelling agents, emulsifiers, photosensitive materials, dye-protective agents, and more (Chen Zheng-guo, 2005).

Influence on Dispersion Stability in Polymer Synthesis

The compound plays a significant role in the polymer synthesis process. For example, sodium polyacrylic copolymers synthesized with anionic sulfonic groups, including 2-acrylamide-2-methyl propane sulfonic acid (AMPS), demonstrate notable effects on the dispersion stability of nanozinc oxide, which is critical for certain industrial applications (Y. Liu & J. Liu, 2014).

Development of Antimicrobial Agents

Derivatives like 2-Dichloroamino-2-methyl-propane-1-sulfonic acid sodium salt have been identified for their potential as topical antimicrobial agents. These compounds exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, and are explored for their balance between antimicrobial efficacy and minimal mammalian toxicity (E. Low et al., 2009).

Grafting onto Guar Macromolecules

The grafting of 2-acrylamide-2-methyl propane sulfonic acid onto guar macromolecules has been researched, using this process to improve the properties of guar in applications like toothpaste, where it enhances tailing phenomenon and serves as a water-based adhesive and thickening agent (X. Du et al., 2019).

Safety and Hazards

When handling 2-Propanesulfonic acid, sodium salt, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers One relevant paper discusses the synthesis of a new functionalized macromer formed via the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) and acid-functional monomers . This macromer approach holds potential for use in in situ hydrogel formation, where a viscous solution can be applied to the target area and subsequently hardened to its hydrogel .

Mechanism of Action

Target of Action

2-Propanesulfonic acid, sodium salt, also known as Sodium 2-propanesulfonate, is a type of ion-pair reagent . It is primarily used in the production of various polymers , such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . Therefore, its primary targets are the monomers in these polymers.

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which two or more small molecules, known as monomers, combine to form larger, more complex molecules, or polymers . The sulfonic acid group in the compound provides strong polarity, which makes the hydration layer denser . This results in a weak electrostatic shielding effect of the cation on the negatively charged group, making the compound more salt-tolerant .

Biochemical Pathways

The compound affects the polymerization pathway, which is a series of chemical reactions that result in the formation of a polymer . The introduction of the hydrophilic sulfonic acid group into the polymer makes the fiber or film have hygroscopicity, water permeability, and conductivity .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability at room temperature also suggests that it could have a long half-life in the body.

Result of Action

The result of the action of this compound is the formation of polymers with improved properties. For example, it can improve the dyeing function of synthetic fibers such as acrylonitrile and acrylic ester, increase the hygroscopicity, heat resistance, and anti-fouling properties of synthetic fibers, and improve the hand feel and strength of the fiber .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s polymerization reaction can be affected by the presence of other chemicals, temperature, and pH . Furthermore, the compound’s solubility and stability can be influenced by the presence of salts .

Biochemical Analysis

Biochemical Properties

2-Propanesulfonic acid, sodium salt plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is used as a buffering agent in biochemical studies due to its inert properties, meaning it does not interact with metal ions in solutions . This makes it particularly useful in maintaining the stability of enzymes and proteins during experiments. Additionally, this compound can act as a dopant and a protonating agent for conducting polymers, which are used in electronic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form stable aqueous solutions that can be used to study the interactions of cellulosic fibers with cationic polyelectrolytes . This interaction is crucial for understanding the behavior of cells in different environments and can provide insights into cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it is used in ion pair chromatography, where it interacts with different ions to facilitate their separation . This interaction is essential for studying the molecular mechanisms of various biochemical processes and can help in identifying potential targets for drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, with a melting point of over 300°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been used in the production of hydrogels, where its stability and degradation over time are crucial for maintaining the desired properties of the hydrogels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity. For instance, in studies involving nonsteroidal anti-inflammatory drugs in animals, the dosage and administration of this compound were found to be critical in determining its efficacy and safety . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used in plasma metabolomics studies to analyze the metabolic profiles of different biological samples . These studies provide valuable insights into the metabolic pathways and can help in identifying potential biomarkers for diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to selectively transport cations across salinity gradients, initiating redox reactions for balanced solutions . This selective transport is crucial for maintaining cellular homeostasis and can influence the localization and accumulation of the compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It is known to localize in specific compartments or organelles, affecting its activity and function. For instance, it has been used in studies to predict protein subcellular localization, which is essential for understanding the functional roles of different proteins in cellular processes . This information can help in designing targeted therapies for various diseases.

properties

IUPAC Name

sodium;propane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAHWAGHDQJOLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063836
Record name 2-Propanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5399-58-6
Record name Sodium propane-2-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanesulfonic acid, sodium salt (1:1)
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Record name 2-Propanesulfonic acid, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium propane-2-sulphonate
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Record name SODIUM PROPANE-2-SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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